molecular formula C8H2F8O B1305832 (2,2,2-Trifluoroethoxy)pentafluorobenzene CAS No. 6669-03-0

(2,2,2-Trifluoroethoxy)pentafluorobenzene

Cat. No.: B1305832
CAS No.: 6669-03-0
M. Wt: 266.09 g/mol
InChI Key: MCVAIMHKNJBNTQ-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated aromatic compound with the molecular formula C8H2F8O. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an additional trifluoroethoxy group. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene typically involves the reaction of pentafluorobenzene with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, which facilitates the nucleophilic substitution of the hydrogen atom on the benzene ring with the trifluoroethoxy group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .

Chemical Reactions Analysis

(2,2,2-Trifluoroethoxy)pentafluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms, which activate the benzene ring towards nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Coupling Reactions: It can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common reagents used in these reactions include strong bases, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,2,2-Trifluoroethoxy)pentafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethoxy)pentafluorobenzene is primarily related to its ability to participate in nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzene ring, making it more susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce functional groups onto the aromatic ring .

Comparison with Similar Compounds

(2,2,2-Trifluoroethoxy)pentafluorobenzene can be compared with other fluorinated aromatic compounds, such as:

    Pentafluoroiodobenzene: Similar in structure but contains an iodine atom instead of the trifluoroethoxy group.

    Pentafluorobenzaldehyde: Contains an aldehyde group instead of the trifluoroethoxy group.

    Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of the trifluoroethoxy group.

The uniqueness of this compound lies in its combination of high fluorine content and the presence of the trifluoroethoxy group, which imparts distinct chemical reactivity and physical properties .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F8O/c9-2-3(10)5(12)7(6(13)4(2)11)17-1-8(14,15)16/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVAIMHKNJBNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379772
Record name 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6669-03-0
Record name 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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